molecular formula C7H8NNaO3 B3079372 Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 1067881-61-1

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B3079372
CAS No.: 1067881-61-1
M. Wt: 177.13 g/mol
InChI Key: DOACKRLQZVRZFG-UHFFFAOYSA-M
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Description

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with a unique structure that includes a six-membered oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various catalysts. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a cyanide group and a carboxylate group within a tetrahydropyran ring.

Properties

IUPAC Name

sodium;4-cyanooxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACKRLQZVRZFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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